

# BAY-8400: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy

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Compound of Interest		
Compound Name:	BAY-8400	
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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. A key player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that is central to the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] In many cancers, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[1] Consequently, the inhibition of DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[1]

**BAY-8400** is a novel, potent, and selective small molecule inhibitor of DNA-PK that has demonstrated significant potential in preclinical studies.[1][4] Developed by Bayer, this orally active compound has been shown to synergistically enhance the efficacy of targeted alpha therapies, a form of radiotherapy.[1][4][5] This technical guide provides a comprehensive overview of **BAY-8400**, including its biochemical and cellular activities, selectivity profile, pharmacokinetic properties, and detailed methodologies for key experimental assays.

### **Data Presentation**



**Biochemical and Cellular Activity of BAY-8400** 

Parameter	Assay	Cell Line	IC50 (nM)	Reference
DNA-PK Inhibition	Biochemical (TR- FRET)	-	81	[1][6][7][8]
yH2AX Inhibition	Cellular	HT-144 (ATM- negative)	69	[1][4]
Antiproliferative Activity	Cellular	HT-29	2540	[1]
Antiproliferative Activity (+ Bleomycin)	Cellular	HT-29	358	[1]

**Selectivity Profile of BAY-8400** 

Kinase	Biochemical IC50 (nM)	Cellular IC50 (nM)	Selectivity vs. DNA-PK (Biochemical)	Reference
DNA-PK	81	69 (yH2AX)	1x	[1][6]
РІЗКβ	117	>1000 (pAKT Ser473)	1.4x	[1][6]
ATR	394	>2300 (pCHK1 Ser345)	4.9x	[1][6]
mTOR	1910	-	23.6x	[1][6]
ATM	19300	-	>238x	[1][6]

## In Vitro and In Vivo Pharmacokinetic Properties of BAY-8400



Parameter	Species	Value	Units	Reference
Blood Clearance (IV)	Rat	2.2	L/h/kg	[1][4]
Blood Clearance (IV)	Mouse	8.1	L/h/kg	[1][4]
Volume of Distribution (IV)	Rat	1.8	L/kg	[1][4]
Volume of Distribution (IV)	Mouse	3.7	L/kg	[1][4]
Half-life (IV)	Rat	0.84	h	[1][4]
Half-life (IV)	Mouse	0.68	h	[1][4]
Oral Bioavailability	Rat	22	%	[1][4]
Oral Half-life	Rat	4	h	[1][4]
Plasma Protein Binding (fu)	Mouse	49	%	[1][4]
Aqueous Solubility (pH 6.5)	-	99	mg/L	[1][4]
Caco-2 Permeability (Papp A-B)	-	305	nm/s	[1][4]
Caco-2 Efflux Ratio	-	0.7	-	[1][4]

## In Vivo Efficacy of BAY-8400 in Combination with PSMA-TTC BAY 2315497



Treatment Group	Dosing Regimen	T/Carea	Reference
Vehicle Control	Daily oral gavage	-	[1]
Isotype Control-TTC	Single IV injection (150 kBq/kg)	0.79	[1]
BAY-8400 Monotherapy	Daily oral gavage (150 mg/kg)	0.76	[1]
PSMA-TTC BAY 2315497 Monotherapy	Single IV injection (150 kBq/kg)	0.38	[1]
BAY-8400 + PSMA- TTC BAY 2315497	Daily oral gavage (150 mg/kg) + Single IV injection (150 kBq/kg)	0.22	[1]

# **Experimental Protocols Biochemical DNA-PK Kinase Assay (TR-FRET)**

This protocol is adapted from standard time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.[9][10][11][12][13]

#### Materials:

- · Recombinant human DNA-PK enzyme
- DNA-PK substrate peptide (e.g., a p53-derived peptide)
- ATP
- BAY-8400
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM
   DTT)
- Europium-labeled anti-phospho-substrate antibody (Donor)
- Allophycocyanin (APC)-labeled streptavidin (Acceptor)



- 384-well low-volume microplates
- TR-FRET plate reader

#### Procedure:

- Prepare serial dilutions of BAY-8400 in DMSO and then dilute in Assay Buffer.
- Add 2.5  $\mu$ L of the diluted **BAY-8400** or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of DNA-PK enzyme solution to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of a solution containing the substrate peptide and ATP (at a concentration close to the Km for ATP) to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5  $\mu$ L of a stop solution containing EDTA.
- Add 5  $\mu$ L of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
- Calculate the ratio of the acceptor and donor emission signals and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

## Cellular yH2AX Assay for DNA Damage

This protocol is a generalized procedure for measuring the phosphorylation of H2AX at Ser139 (yH2AX), a marker of DNA double-strand breaks.[14][15][16][17][18]

### Materials:

HT-144 (ATM-negative) or other suitable cancer cell line



### BAY-8400

- Ionizing radiation source (e.g., X-ray irradiator) or a radiomimetic agent (e.g., bleomycin)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
- Secondary antibody: fluorescently labeled anti-species IgG
- DAPI for nuclear counterstaining
- Fluorescence microscope or high-content imaging system

### Procedure:

- Seed cells in 96-well imaging plates and allow them to adhere overnight.
- Pre-treat the cells with a serial dilution of BAY-8400 for 1-2 hours.
- Induce DNA damage by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10
   Gy) or by adding a DNA-damaging agent.
- Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for H2AX phosphorylation.
- Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
- Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
- Wash with PBS and block with blocking buffer for 1 hour.



- Incubate with the primary anti-yH2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Wash with PBS and counterstain the nuclei with DAPI.
- Acquire images using a fluorescence microscope or a high-content imaging system.
- Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.
- Plot the yH2AX signal against the inhibitor concentration to determine the IC50 value.

## Cellular pAKT (Ser473) Western Blot for PI3K/mTOR Pathway Inhibition

This protocol describes the detection of phosphorylated AKT at Ser473, a downstream marker of PI3K and mTORC2 activity.[19][20][21][22][23]

### Materials:

- MCF-7 or other suitable cancer cell line
- BAY-8400
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Chemiluminescence imaging system

### Procedure:

- Plate cells and grow to 70-80% confluency.
- Treat cells with various concentrations of BAY-8400 for a specified duration (e.g., 2 hours).
- Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Scrape the cells, collect the lysate, and clarify by centrifugation.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-pAKT (Ser473) antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
- To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.



 Densitometry analysis can be performed to quantify the band intensities and determine the IC50 for pAKT inhibition.

## In Vivo LNCaP Xenograft Efficacy Study

This protocol outlines the in vivo evaluation of **BAY-8400** in combination with a targeted radionuclide therapy in a prostate cancer xenograft model.[1][24][25][26][27]

### Materials:

- Male immunodeficient mice (e.g., SCID or nu/nu)
- LNCaP human prostate cancer cells
- Matrigel
- BAY-8400 formulation for oral gavage (e.g., in PEG/EtOH)
- PSMA-TTC BAY 2315497
- Vehicle and isotype controls
- Calipers for tumor measurement
- Animal housing and monitoring equipment in accordance with institutional guidelines

### Procedure:

- Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=9 per group in the cited study).
- Treatment Groups:
  - Vehicle Control: Daily oral gavage.



- Isotype Control-TTC: Single intravenous injection on day 0.
- BAY-8400 Monotherapy: Daily oral gavage.
- PSMA-TTC BAY 2315497 Monotherapy: Single intravenous injection on day 0.
- Combination Therapy: Single intravenous injection of PSMA-TTC BAY 2315497 on day 0, followed by daily oral gavage of BAY-8400.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- At the end of the study (e.g., due to tumor size limits or a predefined time point), euthanize
  the animals and collect tumors for pharmacodynamic analysis if required.
- Calculate the tumor growth inhibition for each treatment group, for example, by comparing the area under the tumor growth curve (T/Carea).

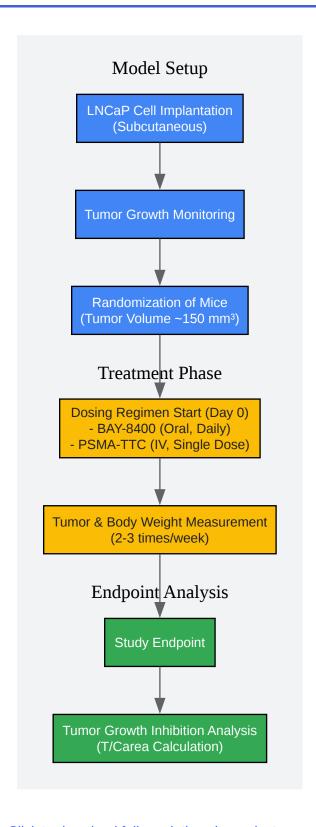
## **Mandatory Visualizations**



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Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of BAY-8400.

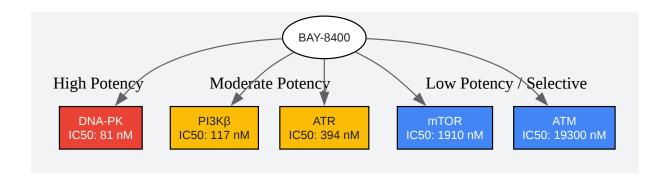




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Caption: Experimental workflow for the in vivo efficacy study of BAY-8400.





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Caption: Kinase selectivity profile of **BAY-8400**.

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### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAY-8400: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe BAY-8400 | Chemical Probes Portal [chemicalprobes.org]
- 7. DNA PK | BioChemPartner [biochempartner.com]
- 8. abmole.com [abmole.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | An estimate assay for low-level exposure to ionizing radiation based on mass spectrometry quantification of γ-H2AX in human peripheral blood lymphocytes [frontiersin.org]
- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry -PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 22. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LNCaP Xenograft Model Altogen Labs [altogenlabs.com]
- 27. meliordiscovery.com [meliordiscovery.com]
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